molecular formula C20H31N3O2S B2554050 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034228-56-1

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2554050
CAS RN: 2034228-56-1
M. Wt: 377.55
InChI Key: HUPVKSATGRTONG-UHFFFAOYSA-N
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Description

The compound is a urea derivative that incorporates a piperidine ring and a tetrahydrofuran moiety. Urea derivatives like this one are of significant interest in medicinal chemistry due to their potential pharmacological properties. The structure of the compound suggests it could be a part of a class of inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH), which are involved in the regulation of inflammatory processes and pain .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the compound under discussion, the synthesis would likely involve the formation of the piperidine ring followed by the introduction of the methylthio benzyl and tetrahydrofuran-2-ylmethyl groups. The synthesis of similar compounds has been reported, where 1,3-disubstituted ureas with a piperidyl moiety were synthesized to explore their structure-activity relationships as sEH inhibitors . The synthesis process is crucial for optimizing pharmacokinetic parameters and enhancing the potency of the inhibitors.

Molecular Structure Analysis

The molecular structure of urea derivatives is an important factor in their biological activity. The conformation of the piperidine ring and the positioning of substituents can significantly affect the compound's ability to interact with its target enzyme. For instance, studies have shown that certain ureas derived from piperidine analogs adopt a flattened chair-chair conformation, which could be relevant for the binding affinity and selectivity of the compound . Molecular modeling studies support the existence of multiple conformations at the urea unit, which could influence the compound's pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the presence of functional groups and the overall molecular conformation. The urea moiety itself is relatively stable, but the presence of substituents such as the methylthio benzyl group could introduce sites for further chemical transformations. For example, lithiated urea derivatives of tetrahydropyridines have been shown to undergo aryl migration, leading to various polysubstituted piperidine derivatives . Such reactions are valuable for the diversification of the chemical structure and the exploration of new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are key to their pharmacokinetic and pharmacodynamic profiles. These properties include solubility, stability, and the ability to cross biological membranes. The introduction of specific substituents can improve these properties, as seen in the case of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, where modifications led to substantial improvements in potency and pharmacokinetic parameters such as maximum concentration (C(max)) and area under the curve (AUC) . These properties are critical for the compound's efficacy and safety as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Transformations

Research in this area explores the synthesis and functionalization of piperidine and urea derivatives. Tait, Butterworth, and Clayden (2015) described the formation of 2,2- and 2,6-diarylpiperidines via aryl migration within lithiated urea derivatives of tetrahydropyridines, showcasing the versatility of piperidine frameworks in synthetic chemistry (Tait, Butterworth, & Clayden, 2015). Furthermore, Hassel and Seebach (1978) reported on the steric carbonyl protection, metalation, and cleavage of highly hindered ureas, highlighting methods to manipulate urea structures for synthetic purposes (Hassel & Seebach, 1978).

Pharmacological Studies

The potential antifilarial activities of urea derivatives have been a subject of study. Patrick et al. (2016) synthesized amide and urea derivatives of thiazol-2-ethylamines, showing activity against Trypanosoma brucei rhodesiense, suggesting applications in the treatment of human African trypanosomiasis (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016). Additionally, Rose et al. (2010) focused on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, demonstrating their effectiveness in reducing inflammatory pain, offering insights into novel pain management strategies (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

Material Science Applications

In material science, the study by Pan, Lau, Lin, and Tan (1994) on the preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea illustrates the development of novel polymers with potential applications in various industries (Pan, Lau, Lin, & Tan, 1994).

properties

IUPAC Name

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c1-26-19-7-3-2-5-17(19)15-23-10-8-16(9-11-23)13-21-20(24)22-14-18-6-4-12-25-18/h2-3,5,7,16,18H,4,6,8-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVKSATGRTONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

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